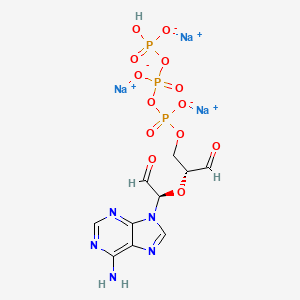
Biotin-Oxytocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-Oxytocin is a compound where oxytocin, a neuropeptide hormone, is N-terminally labeled with biotin. Oxytocin is a 9-amino acid peptide primarily synthesized in the hypothalamic neurons and secreted by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during childbirth, lactation, and social behaviors such as trust and bonding .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-Oxytocin involves the conjugation of biotin to the N-terminal of oxytocin. This process typically uses solid-phase peptide synthesis (SPPS) techniques. The biotinylation is achieved through the formation of an amide bond between the biotin molecule and the amino group of the oxytocin peptide. The reaction conditions often include the use of coupling reagents like carbodiimides and catalysts to facilitate the conjugation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions: Biotin-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues in oxytocin can be oxidized.
Reduction: The disulfide bridge can also be reduced to yield free thiol groups.
Substitution: Biotinylation itself is a substitution reaction where the biotin molecule replaces a hydrogen atom on the amino group of oxytocin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides and catalysts for biotinylation.
Major Products:
Oxidation: Oxidized oxytocin with a disulfide bridge.
Reduction: Reduced oxytocin with free thiol groups.
Substitution: Biotinylated oxytocin (this compound).
科学研究应用
Biotin-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a probe in biochemical assays to study protein-protein interactions.
Biology: Helps in the study of oxytocin receptors and their distribution in various tissues.
Medicine: Investigated for its potential therapeutic effects in conditions like autism, anxiety, and social disorders.
Industry: Utilized in the development of diagnostic kits and biosensors
作用机制
Biotin-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors .
相似化合物的比较
Oxytocin: The parent compound without biotin labeling.
Vasopressin: Another neuropeptide with similar structure but different physiological effects.
Biotinylated Peptides: Other peptides labeled with biotin for research purposes.
Uniqueness: Biotin-Oxytocin is unique due to its dual functionality. The biotin label allows for easy detection and purification, while the oxytocin moiety retains its biological activity. This makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C53H80N14O14S3 |
|---|---|
分子量 |
1233.5 g/mol |
IUPAC 名称 |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H80N14O14S3/c1-5-27(4)42-49(78)59-30(16-17-39(54)70)45(74)60-33(21-40(55)71)46(75)62-35(50(79)67-18-8-9-36(67)48(77)61-31(19-26(2)3)44(73)58-22-41(56)72)24-83-84-25-53(57,38(69)11-7-6-10-37-43-34(23-82-37)64-52(81)66-43)51(80)63-32(47(76)65-42)20-28-12-14-29(68)15-13-28/h12-15,26-27,30-37,42-43,68H,5-11,16-25,57H2,1-4H3,(H2,54,70)(H2,55,71)(H2,56,72)(H,58,73)(H,59,78)(H,60,74)(H,61,77)(H,62,75)(H,63,80)(H,65,76)(H2,64,66,81)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,42-,43-,53+/m0/s1 |
InChI 键 |
QUMGBJXFSWOGMP-YFWSCAFSSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCCC3C4C(CS3)NC(=O)N4)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



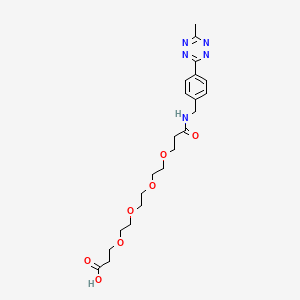
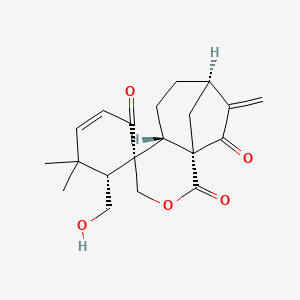
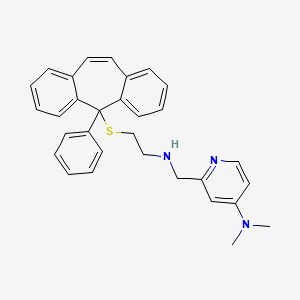

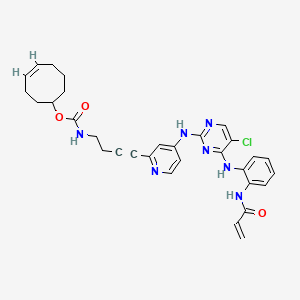
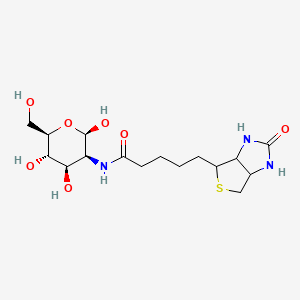
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
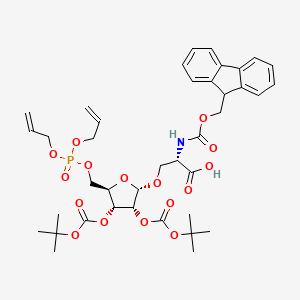
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
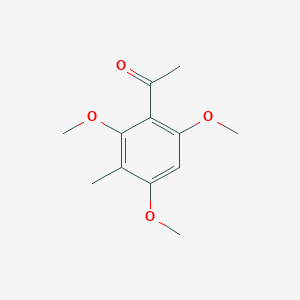
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
